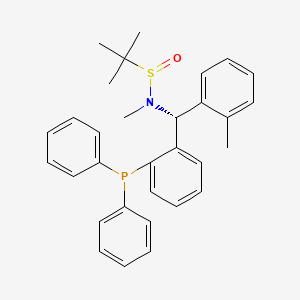
(R)-N-((R)-(2-(Diphenylphosphanyl)phenyl)(o-tolyl)methyl)-N,2-dimethylpropane-2-sulfinamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
®-N-(®-(2-(Diphenylphosphanyl)phenyl)(o-tolyl)methyl)-N,2-dimethylpropane-2-sulfinamide is a complex organic compound that features a combination of phosphanyl, tolyl, and sulfinamide groups
Preparation Methods
The synthesis of ®-N-(®-(2-(Diphenylphosphanyl)phenyl)(o-tolyl)methyl)-N,2-dimethylpropane-2-sulfinamide typically involves multiple steps, including the formation of intermediate compounds. Common synthetic routes include:
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: The phosphanyl group can be oxidized to form phosphine oxides.
Reduction: The sulfinamide group can be reduced to form amines.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and electrophiles like nitric acid. Major products formed from these reactions include phosphine oxides, amines, and substituted aromatic compounds.
Scientific Research Applications
®-N-(®-(2-(Diphenylphosphanyl)phenyl)(o-tolyl)methyl)-N,2-dimethylpropane-2-sulfinamide has several applications in scientific research:
Organic Synthesis: Used as a ligand in catalytic reactions to facilitate the formation of carbon-carbon and carbon-heteroatom bonds.
Medicinal Chemistry: Investigated for its potential as a building block in the synthesis of pharmaceutical compounds.
Material Science: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of this compound involves its ability to coordinate with metal centers in catalytic reactions. The phosphanyl group acts as a ligand, forming stable complexes with transition metals, which then participate in various organic transformations. The sulfinamide group can also interact with other functional groups, enhancing the compound’s reactivity and selectivity in chemical reactions .
Comparison with Similar Compounds
Similar compounds include other phosphanyl and sulfinamide-containing molecules, such as:
®-N-(®-(2-(Diphenylphosphanyl)phenyl)methyl)-N,2-dimethylpropane-2-sulfinamide: Lacks the o-tolyl group, resulting in different reactivity and selectivity.
®-N-(®-(2-(Diphenylphosphanyl)phenyl)(p-tolyl)methyl)-N,2-dimethylpropane-2-sulfinamide: Contains a p-tolyl group instead of an o-tolyl group, affecting its steric and electronic properties.
The uniqueness of ®-N-(®-(2-(Diphenylphosphanyl)phenyl)(o-tolyl)methyl)-N,2-dimethylpropane-2-sulfinamide lies in its specific combination of functional groups, which provides a balance of steric and electronic effects, making it a versatile compound in various chemical applications .
Properties
Molecular Formula |
C31H34NOPS |
|---|---|
Molecular Weight |
499.6 g/mol |
IUPAC Name |
N-[(R)-(2-diphenylphosphanylphenyl)-(2-methylphenyl)methyl]-N,2-dimethylpropane-2-sulfinamide |
InChI |
InChI=1S/C31H34NOPS/c1-24-16-12-13-21-27(24)30(32(5)35(33)31(2,3)4)28-22-14-15-23-29(28)34(25-17-8-6-9-18-25)26-19-10-7-11-20-26/h6-23,30H,1-5H3/t30-,35?/m1/s1 |
InChI Key |
JMVREUXNMBRSOD-OSRRZMJMSA-N |
Isomeric SMILES |
CC1=CC=CC=C1[C@H](C2=CC=CC=C2P(C3=CC=CC=C3)C4=CC=CC=C4)N(C)S(=O)C(C)(C)C |
Canonical SMILES |
CC1=CC=CC=C1C(C2=CC=CC=C2P(C3=CC=CC=C3)C4=CC=CC=C4)N(C)S(=O)C(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-(Bicyclo[4.2.0]octa-1,3,5-trien-3-yl)ethanone](/img/structure/B13653902.png)
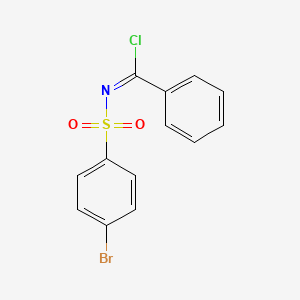
![(3S)-5-(benzyloxy)-3-{[(tert-butoxy)carbonyl]amino}-5-oxopentanoic acid](/img/structure/B13653915.png)

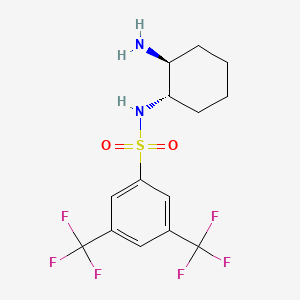
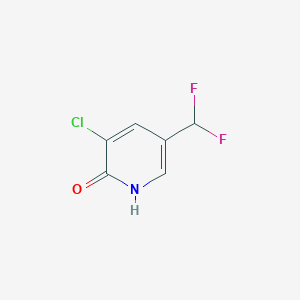


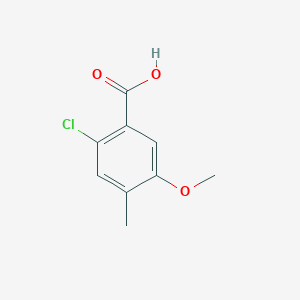
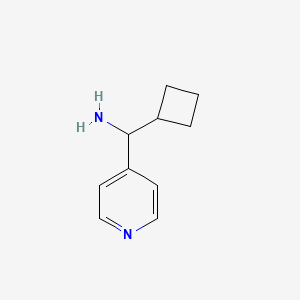
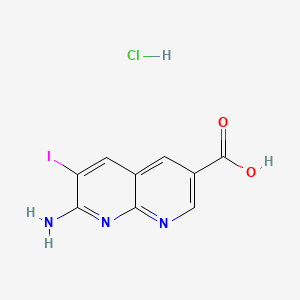
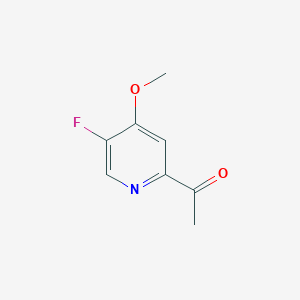
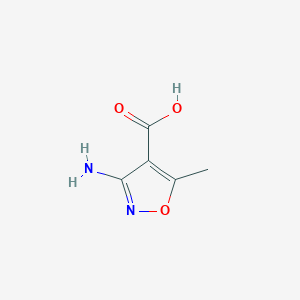
![4-[4-[3,5-bis(4-carboxyphenyl)phenyl]phenyl]benzoic acid](/img/structure/B13654004.png)
